molecular formula C19H28O3 B1246111 3beta-Hydroxy-5alpha-androstane-7,17-dione CAS No. 49643-99-4

3beta-Hydroxy-5alpha-androstane-7,17-dione

Cat. No. B1246111
CAS RN: 49643-99-4
M. Wt: 304.4 g/mol
InChI Key: ONVVZSHYQMOXLN-ZVMDJWLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta-Hydroxy-5alpha-androstane-7,17-dione is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Metabolic Pathways and Transformations

3beta-Hydroxy-5alpha-androstane-7,17-dione has been identified as a key metabolite in the metabolism of certain androstene compounds. Specifically, it is a reduction product of 4-hydroxyandrostenedione and 4-hydroxytestosterone. The metabolic pathways include reductive conversion leading to various isomers of dihydroxy-androstanone, indicating a complex metabolism involving this compound (Kohler et al., 2007).

Enzymatic Inhibition and Steroidogenesis

Another significant application of derivatives of 3beta-Hydroxy-5alpha-androstane is in the inhibition of type 3 17beta-hydroxysteroid dehydrogenase, an enzyme crucial in steroidogenesis. Derivatives of 3beta-peptido-3alpha-hydroxy-5alpha-androstan-17-one, a compound structurally related to 3beta-Hydroxy-5alpha-androstane, have been synthesized and shown to be potent inhibitors of this enzyme, impacting the conversion of 4-androstene-3,17-dione into testosterone (Maltais et al., 2001).

Role in Microbial Transformations

Microbial transformation studies involving 3beta-Hydroxy-5alpha-androstane-7,17-dione and its structural analogs have provided insights into alternative routes to methylsteroids. Certain microbial species have been used to convert compounds like 3beta-hydroxy-5,6-cyclopropanocholestanes, which are structurally related to 3beta-Hydroxy-5alpha-androstane, into a mixture of side chain cleaved 17-keto steroids, highlighting the role of these compounds in microbial steroid metabolism (Yan et al., 2000).

Analytical and Biochemical Studies

3beta-Hydroxy-5alpha-androstane-7,17-dione and its related compounds have been used in analytical studies to develop internal standards for the quantitative determination of oxyphytosterols, showcasing its utility in analytical chemistry and biochemistry (Grandgirard et al., 2004).

Neuroactive Properties

Interestingly, metabolites of 3beta-Hydroxy-5alpha-androstane, such as 5alpha-androstane-3beta, 17beta-diol, have been identified as potent modulators of estrogen receptor-mediated gene transcription in neuronal cells, indicating a possible role in neuroactive pathways (Pak et al., 2005).

properties

CAS RN

49643-99-4

Product Name

3beta-Hydroxy-5alpha-androstane-7,17-dione

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(3S,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-7,17-dione

InChI

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12+,13+,14+,17+,18+,19+/m1/s1

InChI Key

ONVVZSHYQMOXLN-ZVMDJWLLSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC(=O)[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O

SMILES

CC12CCC(CC1CC(=O)C3C2CCC4(C3CCC4=O)C)O

Canonical SMILES

CC12CCC(CC1CC(=O)C3C2CCC4(C3CCC4=O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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